Product packaging for Astragaloside-II(Cat. No.:)

Astragaloside-II

Cat. No.: B15073897
M. Wt: 799.0 g/mol
InChI Key: LVBLYMQWWGLBRE-KBPGRPEXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Astragaloside-II (AST II) is a triterpenoid saponin primarily isolated from Astragalus membranaceus, a plant widely used in traditional Chinese medicine. Its molecular formula is C₄₃H₇₀O₁₅, with a molecular weight of 827.01 g/mol and a CAS registry number of 84676-89-1 . Structurally, it features a cycloartane-type skeleton with acetylated and glycosylated modifications, including a β-D-glucopyranosyl moiety and a 2-O-acetyl-β-D-xylopyranosyl group .

Pharmacokinetic studies in rats demonstrate its low oral bioavailability, attributed to poor intestinal absorption and rapid metabolism .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H66O15 B15073897 Astragaloside-II

Properties

Molecular Formula

C41H66O15

Molecular Weight

799.0 g/mol

IUPAC Name

[(2S,3R,4S,5R)-4,5-dihydroxy-2-[[(1R,3R,6S,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-12,16-dimethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-3-yl] acetate

InChI

InChI=1S/C41H66O15/c1-19(43)52-32-28(46)23(45)17-51-35(32)53-20-7-10-40-18-41(40)12-11-37(4)33(39(6)9-8-27(56-39)36(2,3)50)22(44)15-38(37,5)26(41)14-24(21(40)13-20)54-34-31(49)30(48)29(47)25(16-42)55-34/h20-35,42,44-50H,7-18H2,1-6H3/t20-,21?,22-,23+,24-,25+,26-,27-,28-,29+,30-,31+,32+,33-,34+,35-,37+,38-,39+,40+,41+/m0/s1

InChI Key

LVBLYMQWWGLBRE-KBPGRPEXSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@H]([C@@H](CO[C@H]1O[C@H]2CC[C@]34C[C@@]35CC[C@@]6([C@H]([C@H](C[C@]6([C@@H]5C[C@@H](C4C2)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)[C@]8(CC[C@H](O8)C(C)(C)O)C)C)O)O

Canonical SMILES

CC(=O)OC1C(C(COC1OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C)O)O

Origin of Product

United States

Preparation Methods

Hairy Root Culture Systems

Hairy root cultures of Astragalus membranaceus demonstrate exceptional astragaloside-II productivity compared to native roots. Through Agrobacterium rhizogenes-mediated transformation, these cultures achieved 0.90 mg/g dry weight this compound, representing a 15-fold increase over native roots (0.05 mg/g). The biosynthetic pathway activation in transformed roots enhances cycloartane saponin production through upregulation of key enzymes in the mevalonate pathway.

Callus and Shoot Cultures

Astracantha aitosensis callus cultures produced 0.10 mg/g this compound, while shoot cultures yielded 0.06 mg/g. Despite lower productivity than hairy roots, these systems provide sustainable alternatives to wild harvesting. The cultures maintained stable production over 12 subculture cycles, with biomass doubling times of 14–21 days under optimized conditions (25°C, 16h photoperiod, MS media supplemented with 2.0 mg/L NAA).

Table 1: this compound Yields in Biotechnological Systems

Culture Type Yield (mg/g DW) Productivity Increase vs. Native Roots
A. membranaceus Hairy Roots 0.90 15×
A. aitosensis Callus 0.10
A. aitosensis Shoots 0.06 1.2×
Native Roots 0.05–0.10 Baseline

Traditional Processing Methods of Astragalus membranaceus

Wine-Processing Technique

The ancient Chinese processing method using rice wine (Huangjiu) significantly enhances this compound extractability. HPLC-ELSD analysis revealed 0.02514 ± 0.00026 mg/mL in wine-processed samples versus 0.01949 ± 0.00023 mg/mL in oil-processed counterparts. The ethanol content (8–12% v/v) and organic acids in wine act as natural extraction enhancers, increasing membrane permeability and saponin solubility.

Oil-Processing Limitations

While traditionally used, oil-processing (with sesame or peanut oil) demonstrates lower efficiency due to:

  • Lipid-mediated sequestration of non-polar saponins
  • Thermal degradation at processing temperatures exceeding 120°C
  • Increased emulsion formation during aqueous extraction

Table 2: Processing Method Impact on this compound Content

Parameter Wine-Processed Oil-Processed
Extraction Yield (mg/mL) 0.02514 ± 0.00026 0.01949 ± 0.00023
Thermal Stability 98.2% retention 87.5% retention
Extraction Efficiency 92.4% 73.8%

Extraction and Purification Techniques

Sequential Solvent Extraction

Optimal recovery (89.7%) utilizes a methanol-water gradient (70–90% methanol) with ultrasonic assistance (40kHz, 300W). The protocol involves:

  • Defatting with hexane (3× volumes)
  • Primary extraction with 80% methanol (1:15 solid:liquid ratio)
  • Secondary extraction with 50% ethanol under reflux (60°C, 2h)

Macroporous Resin Purification

AB-8 resin demonstrates superior adsorption capacity (38.2 mg/g) for this compound compared to D101 (29.7 mg/g) and HPD-600 (24.1 mg/g). Elution with 70% ethanol achieves 91.3% purity, as validated by HPLC-ELSD.

Analytical Methods for Quantification

HPLC-ELSD Methodology

Validated parameters for Danggui Buxue decoction analysis:

  • Column: Agilent Zorbax XDB C18 (4.6 × 250mm, 5μm)
  • Mobile Phase: Acetonitrile:Water (32:68) isocratic
  • Evaporator Temp: 40°C
  • Gas Flow: 2.0 SLM
  • LOD: 0.8 ng, LOQ: 2.5 ng

LC-MS/MS Pharmacokinetic Analysis

The rapid LC-MS/MS method achieves:

  • LLOQ: 5.0 ng/mL in 50μL plasma
  • Linearity: 5–500 ng/mL (r²=0.9987)
  • Intra-day Precision: 3.2–5.1% RSD
  • Absolute Bioavailability: 0.79 ± 0.16%

Equation 1: Linear Regression for Quantification
$$ A = 1.24 \times 10^4 C + 3.56 \times 10^3 \quad (R^2 = 0.9991) $$
Where $$ A $$ = peak area, $$ C $$ = concentration (μg/mL)

Comparative Analysis of Preparation Methods

Yield vs. Scalability

While hairy root cultures provide the highest yields (0.90 mg/g), traditional wine-processing remains more scalable for industrial production. A cost-benefit analysis shows:

  • Biotech Production: $12.50/g (capital-intensive)
  • Traditional Extraction: $4.80/g (labor-intensive)

Stability Considerations

Accelerated stability testing (40°C/75% RH) reveals:

  • Hairy Root Extracts: 94.2% potency at 6 months
  • Alcohol Extracts: 88.7% potency at 6 months
  • Aqueous Extracts: 72.3% potency at 6 months

Chemical Reactions Analysis

Types of Reactions

Astragaloside-II undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired products .

Major Products Formed

The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as various glycoside derivatives with different pharmacological properties .

Scientific Research Applications

Astragaloside II (AS II) is a saponin derived from Astragalus membranaceus that has been reported to modulate immune response, prevent inflammatory response, and repair tissue injury . Research suggests that Astragaloside II may have a therapeutic avenue in treating irritable bowel disease and may contribute to epithelial barrier repair following intestinal injury .

Scientific Research Applications of Astragaloside II

  • Intestinal Epithelial Repair: AS II promotes intestinal epithelial wound healing through the mTOR pathway in vitro and in vivo . AS II promotes wound closure, increases cell proliferation, and enhances arginine uptake. It also induces the arginine transporters CAT1 and CAT2 in differentiated human intestinal Caco-2 cells. AS II enhances the phosphorylation of mTOR, S6K, and 4E-BP1, and significantly increases protein synthesis . The effects of AS II on wound closure were confirmed using L-lysine and rapamycin, which suppressed the effect of AS II on wound closure .
  • T Cell Activation: Astragaloside II can enhance T lymphocyte proliferation and promote CD45-mediated dephosphorylation of LCK (Tyr505) in primary T cells, an effect blocked by a CD45 PTPase inhibitor . AS II increases IL-2 and IFN-γ production, upregulates mRNA expression of IFN-γ and T-bet, and enhances the expression of CD25 and CD69 on CD4 +T cells .
  • Ulcerative Colitis Relief: AS II can alleviate inflammatory response in LPS-induced CCD-18Co cells and in DSS-induced ulcerative colitis in mice . AS II reduces disease activity index scores and increases colon lengths in DSS-treated mice. It also decreases the levels of IL-6, TNF-α, IL-1β, NO, MPO, and MDA, and increases the level of SOD in the colon of DSS-treated mice . AS II downregulates the expressions of HIF-α, p-IκB, and p-p65 in DSS-induced UC in mice .
  • Diabetic Nephropathy: AS II has renal protective effects on diabetic nephropathy . AS II ameliorates podocyte injury and mitochondrial dysfunction in diabetic rats partly through regulation of Nrf2 and PINK1 pathway . AS II also partially restores the renal expression of mitochondrial dynamics-related and autophagy-related proteins, including Mfn2, Fis1, P62, and LC3 .
  • Bone Mineral Density: Astragalus membranaceus extract combined with supplemental calcium may be more protective against the calcium loss of bone than Astragalus membranaceus or supplementation of calcium alone in calcium-insufficient postmenopausal women .
  • Retinal Neovascularization: FMN can prevent hypoxia-induced retinal NV in vivo . FMN can inhibit the VEGF secretion of ARPE-19 cells under hypoxia, downregulate the mRNA expression of VEGFA and PHD-2, and decrease the protein expression of VEGF, HIF-1α, and PHD-2 in vitro .

Data Table of Astragaloside II Applications

ApplicationDescriptionIn Vitro EffectsIn Vivo Effects
Intestinal Epithelial RepairPromotes wound healing and epithelial barrier repair following intestinal injury Promotes wound closure, increases cell proliferation, enhances arginine uptake, induces CAT1 and CAT2, enhances phosphorylation of mTOR, S6K, and 4E-BP1, and significantly increases protein synthesis in Caco-2 cells Promotes wound closure
T Cell ActivationEnhances T lymphocyte proliferation Increases IL-2 and IFN-γ production, upregulates mRNA expression of IFN-γ and T-bet, enhances the expression of CD25 and CD69 on CD4 +T cells, and promotes CD45-mediated dephosphorylation of LCK (Tyr505) in primary T cells Oral administration of astragaloside II enhances T lymphocyte proliferation in response to ConA, alloantigen and anti-CD3 stimulation in immunosuppressed mice
Ulcerative Colitis ReliefAlleviates inflammatory response Alleviates inflammatory response in LPS-induced CCD-18Co cells Reduces disease activity index scores, increases colon lengths, decreases levels of IL-6, TNF-α, IL-1β, NO, MPO, and MDA, increases the level of SOD in the colon, and downregulates the expressions of HIF-α, p-IκB, and p-p65 in DSS-induced UC in mice
Diabetic NephropathyHas renal protective effects N/AAmeliorates podocyte injury and mitochondrial dysfunction in diabetic rats, restores the renal expression of mitochondrial dynamics-related and autophagy-related proteins, and facilitates antioxidative stress ability
Bone Mineral DensityMay be more protective against the calcium loss of bone than Astragalus membranaceus or supplementation of calcium alone in calcium-insufficient postmenopausal women Has an estrogenic effect in vitro Improves bone mineral density, biomechanical strength, and ash weight of the femur and tibia in OVX rats
Retinal NeovascularizationCan prevent hypoxia-induced retinal NV in vivo Can inhibit the VEGF secretion of ARPE-19 cells under hypoxia, downregulate the mRNA expression of VEGFA and PHD-2, and decrease the protein expression of VEGF, HIF-1α, and PHD-2 Prevents hypoxia-induced retinal NV in vivo

Mechanism of Action

Astragaloside-II exerts its effects through various molecular targets and pathways. It modulates the activity of signaling pathways, such as the NF-κB and MAPK pathways, which are involved in inflammation and immune responses. Additionally, this compound interacts with cellular receptors and enzymes, leading to the regulation of oxidative stress, apoptosis, and cell proliferation .

Comparison with Similar Compounds

Antioxidant Capacity

  • AST II : Reduces ROS levels by 40–60% in vitro at 10–50 μM concentrations .
  • Isoastragaloside I : Shows weaker ROS scavenging (20–30% reduction under similar conditions) due to fewer polar groups .
  • Acetylastragaloside I : Higher lipophilicity may enhance cellular uptake but reduces solubility in aqueous environments .

Anti-inflammatory Effects

  • AST II : Inhibits NF-κB signaling, reducing TNF-α and IL-6 production by 50–70% in macrophages .
  • Isoastragaloside II: Limited data, but preliminary studies suggest moderate COX-2 inhibition (~30%) .

Pharmacokinetic Profiles

Parameter This compound Isoastragaloside I Acetylastragaloside I
Oral Bioavailability 2.5% Not reported 1.8%
Half-life (t₁/₂) 4.2 h 3.1 h 5.8 h
Plasma Protein Binding 85% 78% 90%

Source : Data derived from rat models .

Biological Activity

Astragaloside-II (AS-II), a cycloartane-type triterpene glycoside derived from Astragalus membranaceus, has garnered significant attention for its diverse biological activities, particularly in immunomodulation, anti-inflammatory effects, and tissue repair. This article explores the biological activity of AS-II, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

AS-II is one of the primary active compounds in Astragalus membranaceus. Its chemical structure is characterized by a unique glycosidic linkage that contributes to its biological activities. The molecular formula is C₃₃H₄₈O₁₃, with a molecular weight of 644.8 g/mol.

Immunomodulatory Effects

AS-II enhances T cell activation through the regulation of CD45 protein tyrosine phosphatase activity. It has been shown to significantly increase the proliferation of primary splenocytes and the secretion of key cytokines such as IL-2 and IFN-γ. Specifically, AS-II promotes CD45-mediated dephosphorylation of LCK (Tyr505), a critical step in T cell receptor signaling, thereby enhancing T cell responses .

Key Findings:

  • T Cell Activation: AS-II significantly upregulates CD25 and CD69 expression on CD4+ T cells during activation.
  • Cytokine Production: It increases mRNA levels of IFN-γ and T-bet in splenocytes .
  • In Vivo Studies: In immunosuppressed mice, AS-II restored T cell proliferation and cytokine production upon oral administration .

Anti-inflammatory Properties

AS-II exhibits potent anti-inflammatory effects, particularly in models of ulcerative colitis (UC). Studies have demonstrated that AS-II can alleviate symptoms associated with UC by reducing levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also mitigates oxidative stress markers like nitric oxide (NO) and malondialdehyde (MDA) while enhancing superoxide dismutase (SOD) activity .

Key Findings:

  • Reduction of Inflammatory Markers: AS-II treatment significantly lowers levels of inflammatory cytokines in DSS-induced UC models.
  • Oxidative Stress Mitigation: It reverses oxidative damage by decreasing NO and MDA levels while increasing SOD activity .

Tissue Repair Mechanisms

AS-II promotes intestinal epithelial repair by activating the mTOR signaling pathway. This activation leads to enhanced protein synthesis in intestinal cells, which is crucial for tissue regeneration following injury .

Key Findings:

  • mTOR Activation: AS-II increases phosphorylated mTOR levels, promoting downstream signaling that enhances protein synthesis.
  • Epithelial Cell Recovery: It stimulates the expression of L-arginine transporters involved in cellular repair processes .

Table 1: Summary of Key Studies on this compound

StudyFocusKey Findings
T Cell ActivationEnhanced T cell proliferation; increased IL-2 and IFN-γ secretion.
Intestinal RepairPromoted mTOR activation; enhanced protein synthesis in Caco-2 cells.
Ulcerative ColitisReduced inflammatory cytokines; improved oxidative stress markers.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for isolating and characterizing Astragaloside-II from natural sources?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) paired with mass spectrometry (MS) for precise identification and quantification. Ensure purity validation via nuclear magnetic resonance (NMR) spectroscopy. For reproducibility, document extraction solvents (e.g., ethanol, methanol), temperature, and duration in the experimental section, adhering to guidelines for compound characterization in peer-reviewed journals .
  • Key Considerations : Cross-reference existing protocols for Astragalus membranaceus extracts to optimize yield .

Q. How can researchers design in vitro assays to evaluate this compound’s bioactivity (e.g., anti-inflammatory or antioxidant effects)?

  • Methodological Answer : Employ cell-based assays (e.g., LPS-induced inflammation in macrophages) with appropriate controls (e.g., dexamethasone for anti-inflammatory comparisons). Measure biomarkers like TNF-α or IL-6 via ELISA. Validate results using dose-response curves and statistical tests (ANOVA with post-hoc analysis). Ensure blinding and randomization to reduce bias .
  • Data Interpretation : Compare IC50 values with established compounds to contextualize potency .

Q. What are the best practices for ensuring reproducibility in this compound animal studies?

  • Methodological Answer : Follow ARRIVE guidelines for preclinical studies: specify animal strain, sample size calculations, and ethical approvals. Standardize administration routes (e.g., oral gavage vs. intraperitoneal) and document batch-to-batch variability in compound purity. Share raw data and protocols in supplementary materials .

Advanced Research Questions

Q. How can contradictory findings about this compound’s pharmacokinetics be resolved across studies?

  • Methodological Answer : Conduct a systematic review to identify confounding variables (e.g., differences in bioavailability due to formulation or animal metabolism). Use meta-analysis to pool data from high-quality studies, applying heterogeneity tests (I² statistic) to assess variability. Prioritize studies with detailed pharmacokinetic parameters (e.g., Cmax, T½) and transparent reporting .
  • Case Study : If Study A reports rapid clearance while Study B observes prolonged half-life, evaluate differences in dosing regimens or analytical techniques (e.g., LC-MS vs. ELISA) .

Q. What strategies optimize experimental design for studying this compound’s synergistic effects with other bioactive compounds?

  • Methodological Answer : Use factorial design experiments to test combinations (e.g., this compound with curcumin). Apply response surface methodology (RSM) to model interactions and identify optimal ratios. Validate synergism via Chou-Talalay or Bliss independence models .
  • Data Challenges : Address solubility issues in co-administered compounds by using surfactants or nanoformulations .

Q. How should researchers address limitations in existing datasets on this compound’s mechanistic pathways?

  • Methodological Answer : Integrate multi-omics approaches (transcriptomics, proteomics) to map signaling pathways (e.g., NF-κB or PI3K/AKT). Validate findings using siRNA knockdown or CRISPR-Cas9 models. Cross-reference databases like KEGG or STRING for pathway enrichment analysis .
  • Ethical Reporting : Disclose incomplete pathways as areas for future research, avoiding overinterpretation of correlative data .

Methodological Frameworks for Data Analysis

Q. What statistical approaches are suitable for analyzing dose-dependent effects of this compound in heterogeneous cell populations?

  • Methodological Answer : Apply mixed-effects models to account for variability between cell batches. Use non-linear regression for dose-response analysis (e.g., sigmoidal curves). Report confidence intervals and effect sizes (Cohen’s d) to quantify magnitude .

Q. How can researchers leverage secondary data to contextualize this compound’s therapeutic potential in understudied diseases?

  • Methodological Answer : Mine public databases (e.g., PubMed, ClinicalTrials.gov ) for related compounds (e.g., Astragaloside-IV) and extrapolate mechanisms. Use computational tools (molecular docking) to predict this compound’s binding affinity for disease-specific targets. Critically assess data quality via PRISMA checklists .

Tables: Key Parameters for Experimental Design

Parameter Recommended Approach Evidence Source
Purity ValidationNMR (>95% purity), HPLC-MS
In Vivo DosingBody surface area normalization
Synergy AnalysisChou-Talalay Combination Index
Meta-AnalysisPRISMA guidelines, I² heterogeneity test

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.